molecular formula C21H19BrN2O2 B2651113 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898416-21-2

4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2651113
CAS No.: 898416-21-2
M. Wt: 411.299
InChI Key: VXHNEUIEBNRFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-bromophenyl core linked to a complex N-substituent: a 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group. This structure combines aromatic (furan, indoline) and aliphatic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNEUIEBNRFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC18H18BrN3O
Molecular Weight396.26 g/mol
StructureStructure

The presence of bromine and furan rings suggests potential interactions with various biological targets, enhancing its reactivity and biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yields and purity. Key steps often include:

  • Formation of the Indoline Ring : Utilizing indoline derivatives as starting materials.
  • Furan Substitution : Introducing the furan moiety through electrophilic substitution reactions.
  • Bromination : Employing bromination techniques to incorporate the bromine atom at the para position of the benzamide.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. The mechanism often involves:

  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, which is critical for preventing tumor progression.

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Antibacterial Activity

Similar compounds have shown promising antibacterial properties. The sulfonamide class, to which this compound may relate, is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways . Further investigations are needed to establish the specific antibacterial efficacy of this compound.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies revealed that this compound significantly reduced proliferation in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity.
  • Mechanistic Studies : Research into its mechanism showed that the compound affects mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula/Weight Key Substituents/Features Biological/Physical Notes References
4-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide C₂₁H₁₉BrN₂O₂ (411.30 g/mol) - 4-Bromobenzamide
- 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl group
Not reported in evidence; structural complexity may enhance binding specificity. N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ (367.16 g/mol) - 4-Methoxy-2-nitrophenyl group
- Crystalline with two molecules per asymmetric unit
Used as a crystallographic comparator; nitro group may increase reactivity.
4-Bromo-2-fluoro-N-(2-(furan-2-yl)ethyl)benzamide C₁₃H₁₁BrFNO₂ (328.14 g/mol) - 2-Fluoro substitution on benzamide
- Simpler furan-ethyl chain
Fluorine may enhance metabolic stability; reduced steric bulk compared to target compound.
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide C₁₃H₁₂BrNO₂ (294.14 g/mol) - 3-Methylbenzamide
- Furan-2-ylmethyl substituent
Methyl group may improve lipophilicity; lacks indoline moiety.
Bromadoline (4-Bromo-N-(2-(dimethylamino)cyclohexyl)benzamide) C₁₅H₂₀BrN₂O (339.24 g/mol) - Cyclohexyl-dimethylamino group Controlled substance; suggests potential CNS activity due to amine substituent.

Key Observations

Bromadoline () highlights the role of amine-containing substituents in central nervous system (CNS) targeting, contrasting with the target compound's heteroaromatic groups .

Synthetic routes for furan-containing benzamides (e.g., ) often involve coupling reactions with furan-methylamines, indicating feasible scalability for the target compound .

Pharmacological Potential: While direct data are unavailable, the indoline moiety in the target compound is structurally akin to kinase inhibitors (e.g., sunitinib), suggesting possible tyrosine kinase inhibition . The absence of nitro or methoxy groups (cf. 4MNB) may reduce off-target reactivity, improving safety profiles .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzamide core followed by functional group modifications. Key steps include:

  • Amide coupling : Using reagents like EDCI or HOBt to couple 4-bromobenzoic acid derivatives with the amine-containing intermediate (e.g., 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine) .
  • Substitution reactions : Bromine atoms or furan/indoline moieties may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling solvent polarity and temperature .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation, while higher temperatures (60–80°C) accelerate substitution reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity, while non-polar solvents improve crystallization .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps and acid/base catalysts (e.g., DMAP) for amidation improve regioselectivity .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, ensuring intermediates are consumed before proceeding .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone, bromine substitution, and furan/indoline integration. Aromatic protons appear at δ 7.0–8.5 ppm, while indoline NH resonates near δ 10 ppm .
  • Mass spectrometry : HRMS or ESI-MS validates the molecular formula (e.g., [M+H]+ expected for C₂₁H₁₈BrN₂O₂) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to clarify potency variations .
  • Target specificity profiling : Use kinase inhibition assays or protein-binding studies (e.g., SPR) to identify off-target interactions .
  • Structural analogs comparison : Compare activity of derivatives lacking bromine or indoline groups to pinpoint pharmacophores .
  • Meta-analysis : Cross-reference PubChem BioAssay data with in-house results to identify assay-specific biases .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Scaffold for drug discovery : The bromine atom enhances electrophilic reactivity for covalent inhibitor design, while the indoline moiety interacts with hydrophobic enzyme pockets .
  • Enzyme inhibition : Used in screens targeting tyrosine kinases or bacterial topoisomerases due to its planar aromatic structure .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to targets like EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) .
  • ADMET prediction : Software like SwissADME forecasts solubility (> −4.0 LogS) and CYP450 metabolism risks .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity to prioritize synthetic targets .

Basic: What material science applications are associated with this compound?

  • Organic electronics : The conjugated furan-benzamide system exhibits semiconducting properties, useful in OLEDs .
  • Sensor development : Bromine’s electron-withdrawing effect enhances sensitivity to redox changes in electrochemical sensors .

Advanced: How can crystallography and thermal analysis support structural validation?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between aromatic rings .
  • DSC/TGA : Melting points (e.g., 250–270°C) and decomposition profiles confirm purity and thermal stability .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy from bromine and aromatic amines .
  • Waste disposal : Halogenated waste containers for brominated byproducts, neutralization of acidic/basic reagents .

Advanced: How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin encapsulation .
  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.